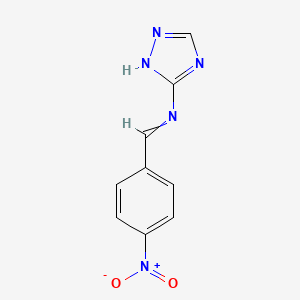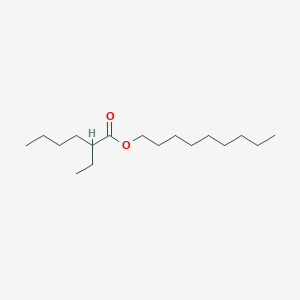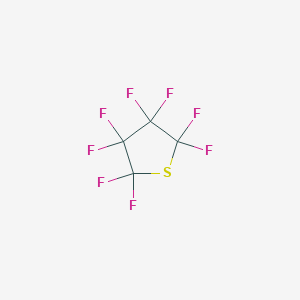
Octafluorotetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluorothiolane is a fluorinated organic compound with the molecular formula C4F8S. It is a colorless, odorless gas that is primarily used in various industrial applications due to its unique chemical properties. The presence of fluorine atoms imparts high thermal stability and chemical inertness to the compound, making it valuable in specialized chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluorothiolane can be synthesized through the fluorination of thiolane (tetrahydrothiophene) using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of by-products. The general reaction is as follows:
C4H8S+8F2→C4F8S+8HF
Industrial Production Methods: In industrial settings, the production of octafluorothiolane involves the use of large-scale fluorination reactors where thiolane is exposed to fluorine gas. The process is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product. The hydrogen fluoride by-product is typically neutralized and safely disposed of.
Chemical Reactions Analysis
Types of Reactions: Octafluorothiolane undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, octafluorothiolane can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfone derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiolates. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to convert octafluorothiolane to its corresponding sulfone.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of octafluorothiolane can be obtained.
Oxidation Products: The primary oxidation product is octafluorothiolane sulfone.
Scientific Research Applications
Octafluorothiolane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Due to its inert nature, it is used in studies involving fluorinated analogs of biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the production of high-performance materials, including fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism of action of octafluorothiolane is primarily based on its ability to undergo substitution and oxidation reactions. The fluorine atoms in the compound make it highly electronegative, allowing it to interact with various nucleophiles and oxidizing agents. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Hexafluorothiolane (C4F6S): Similar in structure but contains fewer fluorine atoms, resulting in different chemical properties.
Perfluorothiolane (C4F10S): Contains more fluorine atoms, making it even more inert and thermally stable.
Uniqueness: Octafluorothiolane is unique due to its specific fluorine content, which provides a balance between reactivity and stability. This makes it particularly useful in applications where controlled reactivity is required.
Properties
Molecular Formula |
C4F8S |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorothiolane |
InChI |
InChI=1S/C4F8S/c5-1(6)2(7,8)4(11,12)13-3(1,9)10 |
InChI Key |
JUTLAXFVSZJSHM-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(SC1(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


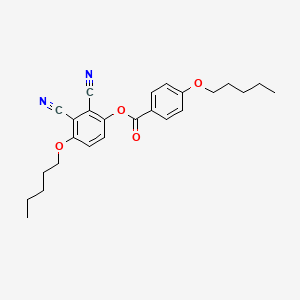
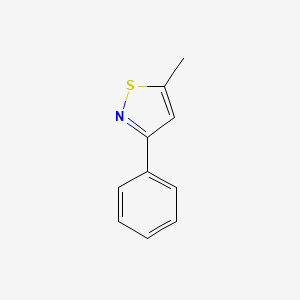
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
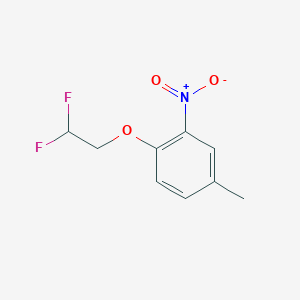
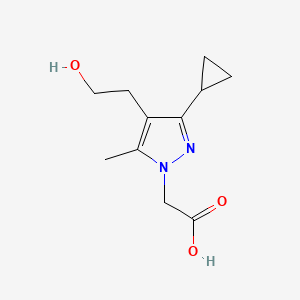
![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
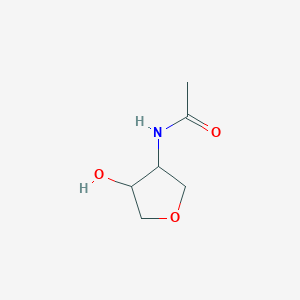
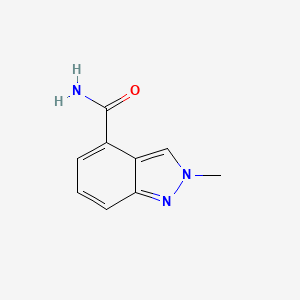
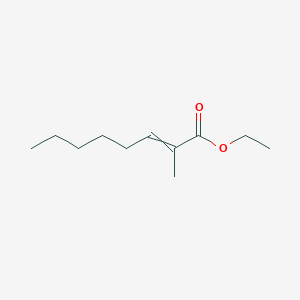
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
